![molecular formula C19H25N3O3 B2941054 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide CAS No. 872843-77-1](/img/structure/B2941054.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide
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Overview
Description
The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature . The specific molecular structure of “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide” would require more detailed information or computational chemistry applications to analyze.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that N,N-diethyl-2-{3-[(propylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide could be explored for its potential as an antiviral agent, particularly in the development of novel treatments for RNA and DNA viruses.
Antimicrobial Activity
The antimicrobial activity of indole derivatives, including their antibacterial and antifungal effects , has been documented . This compound could be part of studies aiming to discover new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth . Analogous compounds, such as N,N-diethyl-2-{3-[(propylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide, could be explored for their potential use in agriculture to enhance crop yields and stress resistance.
Mechanism of Action
Future Directions
Indole derivatives have been found to have diverse biological activities and have significant potential for further exploration for new therapeutic possibilities . The development of new indole derivatives, such as “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide”, could be a promising area of future research.
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h7-10,12H,4-6,11,13H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUEDKKFTZEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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